molecular formula C13H14N2O3S B1439994 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one CAS No. 1240526-41-3

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No. B1439994
M. Wt: 278.33 g/mol
InChI Key: MFXWWMVSNDDRBL-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, more commonly referred to as EHMSD, is a synthetic compound that has been of great interest in the scientific community due to its potential applications in biochemistry, pharmacology, and other related fields. EHMSD is a heterocyclic compound that is composed of both a pyrimidine and a sulfanyl group. It is a colorless, odorless, crystalline solid that is soluble in water, methanol, and ethanol.

Scientific Research Applications

Antimicrobial Properties

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one and its derivatives have demonstrated significant antimicrobial properties. A study by Al-Juboori (2020) synthesized new dihydropyrimidine derivatives and evaluated their antibacterial activity against various gram-positive and gram-negative bacteria, revealing good antibacterial activity. Additionally, their antifungal activity against several fungi species showed potent antifungal activity, highlighting the compound's broad-spectrum antimicrobial potential (Al-Juboori, 2020).

Chemical Synthesis and Catalysis

The compound has been a subject of research in the field of chemical synthesis. Studies like that of Ni Shu-jing (2004) have focused on the synthesis of dihydropyrimidinone derivatives, with an emphasis on the efficiency and yield of these synthesis processes. This research enhances understanding of the catalytic processes involved in the formation of such compounds (Ni Shu-jing, 2004).

Structural Characterization and Crystallography

Structural insights into dihydropyrimidinone derivatives have been a significant area of study. Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, offering valuable insights into their molecular structures through X-ray diffraction analysis. This research aids in understanding the molecular conformation and potential applications of these compounds (Al-Wahaibi et al., 2021).

Pharmacological Potential

The pharmacological potential of dihydropyrimidinone derivatives, including anti-cancer and anti-inflammatory activities, is an area of active research. For instance, studies have investigated the potential of these compounds as dihydrofolate reductase inhibitors, which could have implications in cancer treatment (Stolarczyk et al., 2018).

Solubility and Thermodynamics

Research by Shakeel et al. (2016) focused on the solubility and thermodynamics of dihydropyrimidine derivatives in various solvents. This study is crucial for understanding the drug delivery aspects of these compounds, particularly in developing formulations for medical applications (Shakeel et al., 2016).

properties

IUPAC Name

5-ethyl-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-4-6-9(18-2)7-5-8/h4-7,17H,3H2,1-2H3,(H,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXWWMVSNDDRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
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Reactant of Route 6
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

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